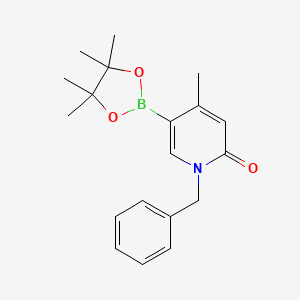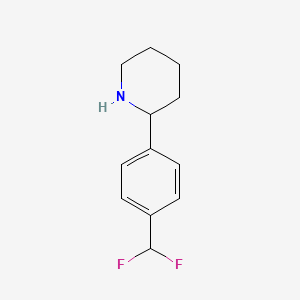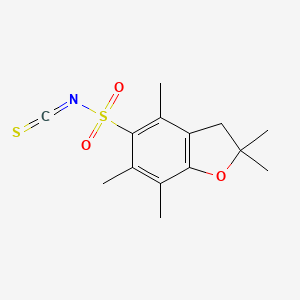
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate is an organic compound known for its unique structural features and reactivity It is characterized by the presence of multiple methyl groups, a dihydrobenzofuran ring, and a sulfonyl isothiocyanate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate typically involves the reaction of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetonitrile or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure efficient and cost-effective production. Additionally, industrial processes would incorporate advanced purification techniques to achieve the required purity standards for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: Although less common, the compound can be subjected to oxidation or reduction under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution and addition reactions.
Solvents: Organic solvents like acetonitrile, chloroform, and dichloromethane are frequently used.
Catalysts: In some cases, catalysts such as Lewis acids or bases may be employed to facilitate the reactions.
Major Products
The major products formed from these reactions include thiourea derivatives, sulfonamides, and other substituted benzofuran compounds. These products are often of interest for their potential biological activity and material properties .
Wissenschaftliche Forschungsanwendungen
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of thiourea derivatives.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Chemical Research: The compound is used in studies exploring new chemical reactions and mechanisms, contributing to the advancement of organic chemistry.
Wirkmechanismus
The mechanism of action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate involves its reactivity with nucleophiles. The sulfonyl isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, such as thioureas and sulfonamides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride: This compound is a precursor in the synthesis of the isothiocyanate derivative and shares similar structural features.
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide: Another related compound, differing by the presence of a sulfonamide group instead of an isothiocyanate group.
Uniqueness
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate is unique due to its combination of a dihydrobenzofuran ring with multiple methyl groups and a sulfonyl isothiocyanate functional group.
Eigenschaften
Molekularformel |
C14H17NO3S2 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2,2,4,6,7-pentamethyl-N-(sulfanylidenemethylidene)-3H-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-8-9(2)13(20(16,17)15-7-19)10(3)11-6-14(4,5)18-12(8)11/h6H2,1-5H3 |
InChI-Schlüssel |
HWDZDROOBXFNHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N=C=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)
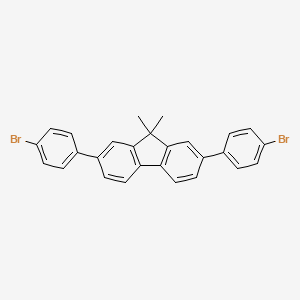

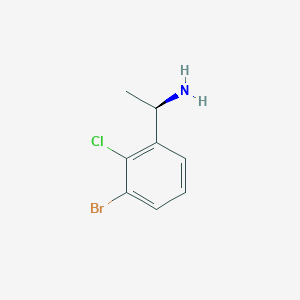
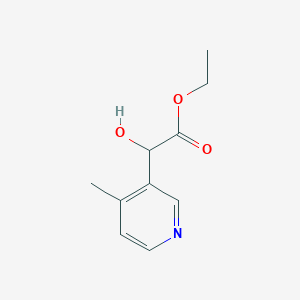
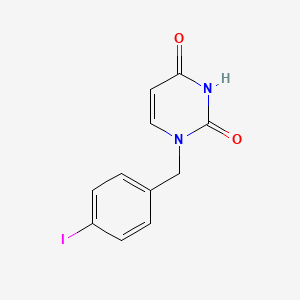
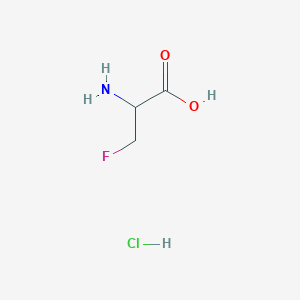
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15223473.png)
![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)
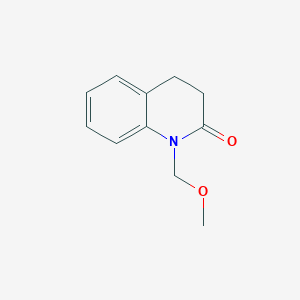
![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)
